molecular formula C11H11ClN2O5 B3373096 2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide CAS No. 949984-49-0

2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B3373096
CAS No.: 949984-49-0
M. Wt: 286.67 g/mol
InChI Key: AHQUPQHCXNDTID-UHFFFAOYSA-N
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Description

2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a chemical compound with the molecular formula C11H11ClN2O5 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O5/c12-6-11(15)13-7-4-9-10(5-8(7)14(16)17)19-3-1-2-18-9/h4-5H,1-3,6H2,(H,13,15) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.67 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches

    A method for the novel synthesis and characterization of quinaxoline derivatives involving 2-chloro-N-(3-nitrophenyl)acetamide has been reported. These synthesized compounds have undergone characterization through IR and 1H-NMR spectral data, indicating a broad scope of chemical applications (Karna, 2019).

  • Derivative Synthesis for Antibacterial Applications

    Derivatives of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have been synthesized, exhibiting significant antibacterial activity. The extensive chemical characterization of these compounds highlights their potential in medicinal chemistry (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Heterocyclic Compound Formation

    The reaction of 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide with various chemicals has led to the formation of heterocyclic compounds with potential pharmaceutical applications. Detailed spectroscopic methods have been employed for the identification of these synthesized compounds (Mahmood & Ahmad, 2020).

Facile Synthesis Techniques

  • Development of Benzodiazepine Derivatives

    A facile and efficient method has been developed for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides, indicating the compound’s potential in developing high-value medicinal chemistry products (Sasiambarrena, Barri, Fraga, Bravo, & Ponzinibbio, 2019).

  • Industrial Scale Synthesis for Anxiolytics

    Research focused on developing a new method for synthesizing benzodiazepine derivatives, specifically 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepine-2-one, emphasizes the compound’s significance in producing anxiolytics on an industrial scale (Lyukshenko, Nikitin, & Morozhenko, 2019).

Structural Analysis and Crystallization

  • Conformational Studies: Detailed studies on the conformation of related compounds, such as N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, provide insights into their crystal packing and structural orientation, which are crucial for understanding their chemical behavior (Soares-Sobrinho et al., 2008).

Synthesis of Monomers for Polybenzimidazoles

  • Development of AB-Type Monomers: The synthesis of AB-type monomers for polybenzimidazoles from compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide showcases the applicability of these chemical reactions in developing high-performance polymers and materials (Begunov & Valyaeva, 2015).

Comparative Metabolism Studies

  • Metabolic Pathways in Herbicides: A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological implications of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-chloro-N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5/c12-6-11(15)13-7-4-9-10(5-8(7)14(16)17)19-3-1-2-18-9/h4-5H,1-3,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQUPQHCXNDTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)NC(=O)CCl)[N+](=O)[O-])OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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